
Ditekiren
Vue d'ensemble
Description
Ditekiren est un inhibiteur de la rénine pseudohexapeptidique, connu pour son rôle dans la régulation de la pression artérielle et de l’équilibre hydrique. Il inhibe l’activité de la rénine, une enzyme essentielle à la formation de l’angiotensine II, un puissant vasoconstricteur qui peut augmenter la pression artérielle .
Méthodes De Préparation
Ditekiren est synthétisé par une série de réactions chimiques impliquant l’incorporation de l’isostère hydroxyethylene, de la proline P4 et de l’isoleucine P2’ de l’angiotensinogène . La voie de synthèse comprend la méthylation de l’azote de la chaîne principale de l’histidine du site P2 afin de stabiliser la liaison peptidique P2-P3 contre la dégradation par la chymotrypsine . Les méthodes de production industrielle impliquent la formulation de this compound pour une administration intraveineuse clinique dans du dextrose acidifié .
Analyse Des Réactions Chimiques
Ditekiren subit diverses réactions chimiques, principalement axées sur son interaction avec la rénine. Il inhibe l’activité de la rénine, ralentissant ainsi la formation de l’angiotensine II . Les réactifs couramment utilisés dans ces réactions comprennent le dextrose acidifié pour les formulations intraveineuses . Le principal produit formé à partir de ces réactions est l’inhibition de la formation d’angiotensine II, ce qui entraîne une réduction de la pression artérielle .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans le domaine des maladies cardiovasculaires. Il est utilisé pour étudier la régulation de la pression artérielle et l’équilibre hydrique . Des études précliniques de sécurité des médicaments ont impliqué des perfusions intraveineuses continues chez des modèles animaux pour évaluer sa compatibilité avec le sang et le plasma . De plus, this compound est utilisé dans la recherche liée à l’inhibition de la rénine humaine et ses effets sur la réduction de la pression artérielle .
Applications De Recherche Scientifique
Cardiovascular Research
Ditekiren has significant applications in cardiovascular research, particularly in studying hypertension and related disorders. Its efficacy as a renin inhibitor makes it a valuable tool for understanding blood pressure regulation and the physiological responses associated with renin activity.
Preclinical Studies
Preclinical studies have demonstrated the pharmacokinetics and safety profile of this compound. For instance, continuous intravenous infusions in cynomolgus monkeys revealed insights into its solubility and potential for precipitation during administration:
- Solubility Issues : this compound exhibits high solubility at acidic pH but low solubility at physiological pH levels. This characteristic can lead to precipitation during intravenous infusion if not carefully managed .
- Infusion Studies : Studies indicated that careful monitoring of infusion rates and concentrations could prevent precipitation, ensuring safe administration over extended periods .
Comparative Studies
This compound has been compared with other renin inhibitors to evaluate its unique properties and advantages:
Compound | Mechanism of Action | Unique Features |
---|---|---|
This compound | Renin inhibition | Incorporates hydroxyethylene isostere |
Other Renin Inhibitors | Similar mechanism | Varying degrees of specificity |
This comparison highlights this compound's distinct structural features that may enhance its effectiveness and safety profile compared to other compounds in its class.
Case Study 1: Efficacy in Hypertension Management
A clinical trial evaluated the efficacy of this compound in patients with resistant hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure compared to baseline measurements. This trial underscored this compound's potential as a therapeutic agent for managing hypertension .
Case Study 2: Pharmacokinetic Profile
In another study focusing on pharmacokinetics, researchers assessed the absorption, distribution, metabolism, and excretion of this compound following intravenous administration. The findings suggested that while the compound is rapidly absorbed, careful consideration must be given to its solubility at physiological pH to avoid complications during infusion .
Mécanisme D'action
Ditekiren exerce ses effets en inhibant l’activité de la rénine, une enzyme qui joue un rôle crucial dans le système rénine-angiotensine . En inhibant la rénine, this compound ralentit la formation de l’angiotensine II, un puissant vasoconstricteur qui peut augmenter la pression artérielle . Les cibles moléculaires impliquées comprennent l’isostère hydroxyethylene, la proline P4 et l’isoleucine P2’ de l’angiotensinogène .
Comparaison Avec Des Composés Similaires
Ditekiren est unique par rapport aux autres inhibiteurs de la rénine en raison de l’incorporation de l’isostère hydroxyethylene et de la stabilisation de la liaison peptidique P2-P3 . Des composés similaires comprennent EMD 58265 et l’enalaprilate, qui sont tous deux des inhibiteurs de la rénine . this compound a montré un effet hypotenseur plus important que ces composés .
Activité Biologique
Ditekiren is a pseudo-octapeptide developed as a potent inhibitor of human renin, which plays a crucial role in the renin-angiotensin system (RAS) linked to hypertension and cardiovascular diseases. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and case studies that illustrate its therapeutic potential.
This compound functions as a transition-state analog of angiotensinogen, the substrate for renin. By inhibiting renin, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor that contributes to increased blood pressure. This inhibition can lead to significant antihypertensive effects and offers potential benefits in treating conditions related to cardiovascular health.
Absorption and Distribution
This compound exhibits rapid clearance from the systemic circulation following intravenous administration. Studies indicate that after a pharmacologically effective dose of 0.5 mg/kg, plasma concentrations decrease by over 95% within 30 minutes . Its pharmacokinetic profile is characterized by:
- Half-life : Initial half-life of approximately 0.16 hours, followed by a terminal phase of about 1.27 hours.
- Clearance Rate : Estimated at 6.82 ± 0.88 mL/min, indicating efficient hepatic extraction .
Hepatic Elimination
Research on this compound's hepatic elimination in rats shows that biliary clearance is significant, with approximately 61.7% of the administered radioactive dose excreted into bile within the first two hours post-administration. The biliary clearance decreases with higher doses, suggesting a dose-dependent effect on hepatic processing .
Safety and Efficacy
Preclinical trials conducted on cynomolgus monkeys involved continuous intravenous infusions of this compound over periods up to 30 days. These studies aimed to assess drug safety and precipitation risks associated with intravenous administration. Results indicated no evidence of intravascular precipitation when infusion conditions were optimized based on solubility data .
Key Findings from Preclinical Studies:
Clinical Implications
This compound's role as a renin inhibitor suggests its utility in managing hypertension and possibly providing organ protection in conditions like congestive heart failure. Although aliskiren has emerged as a leading direct renin inhibitor approved for clinical use, this compound remains significant in research contexts exploring alternative antihypertensive strategies.
Case Studies
- Hypertension Management : In animal models, this compound demonstrated long-lasting antihypertensive effects after oral administration, indicating its potential for chronic management of high blood pressure.
- Organ Protection : Preliminary studies suggest that this compound may offer protective effects against end-organ damage due to hypertension, although further clinical trials are needed to confirm these benefits.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(4S,5S,7S)-5-hydroxy-2,8-dimethyl-7-[[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H75N9O8/c1-11-33(6)43(47(64)53-29-35-20-15-16-22-52-35)57-44(61)37(32(4)5)27-42(60)38(24-31(2)3)55-46(63)41(26-36-28-51-30-54-36)58(10)48(65)39(25-34-18-13-12-14-19-34)56-45(62)40-21-17-23-59(40)49(66)67-50(7,8)9/h12-16,18-20,22,28,30-33,37-43,60H,11,17,21,23-27,29H2,1-10H3,(H,51,54)(H,53,64)(H,55,63)(H,56,62)(H,57,61)/t33-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASWSEQJAITMKS-JJNNLWIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)N(C)C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)OC(C)(C)C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)N(C)C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H75N9O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145787 | |
Record name | Ditekiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
930.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103336-05-6 | |
Record name | Ditekiren [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103336056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ditekiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DITEKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5355S3W1IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.